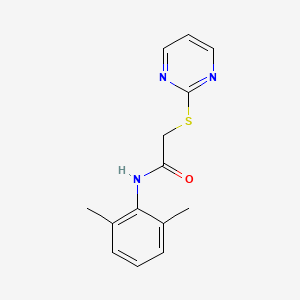

N-(2,6-dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Description

N-(2,6-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 2,6-dimethylphenyl group attached to the acetamide nitrogen and a pyrimidin-2-ylsulfanyl moiety at the α-position of the acetamide carbonyl. The pyrimidinylsulfanyl group may enhance binding affinity to biological targets, such as enzymes or receptors, due to its electron-rich aromatic system and sulfur atom’s nucleophilic properties.

Properties

Molecular Formula |

C14H15N3OS |

|---|---|

Molecular Weight |

273.36 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |

InChI |

InChI=1S/C14H15N3OS/c1-10-5-3-6-11(2)13(10)17-12(18)9-19-14-15-7-4-8-16-14/h3-8H,9H2,1-2H3,(H,17,18) |

InChI Key |

FCLBDVFDUGGHQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CC=N2 |

Origin of Product |

United States |

Biological Activity

N-(2,6-dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on various studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrimidine ring and a sulfanyl group, which play crucial roles in its biological activity. The synthesis typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with an appropriate acetamide under reflux conditions. For example, the synthesis can be summarized as follows:

- Reactants : 4,6-diaminopyrimidine-2-thiol and 2,6-dimethylphenyl acetamide.

- Conditions : Reflux in ethanol with potassium hydroxide as a base.

- Yield : Approximately 67% after purification.

Anticancer Activity

Recent studies have evaluated the anticancer potential of N-(2,6-dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide against various cancer cell lines. The compound exhibits significant cytotoxic effects, which can be summarized in the following table:

The compound's mechanism of action appears to involve inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Antimicrobial Activity

In addition to anticancer properties, N-(2,6-dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been tested for antimicrobial activity. The results indicate effectiveness against several bacterial strains:

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like N-(2,6-dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide. Studies indicate that modifications to the phenyl and pyrimidine rings significantly impact potency:

- Substituents on Phenyl Ring : The presence of electron-donating groups enhances activity.

- Pyrimidine Modifications : Variations in substituents at the 4 or 6 positions can lead to improved selectivity for cancer cell lines.

Case Studies

A notable case study involved testing a series of derivatives based on N-(2,6-dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide against multiple cancer types:

- Study Design : A panel of derivatives was synthesized and screened against leukemia (K-562), breast (MCF7), and colon (HCT116) cancer cell lines.

- Findings : Several derivatives showed enhanced potency compared to the parent compound, with IC50 values dropping below 1 µM for certain analogs.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Analysis and Functional Group Impact

The table below compares the target compound with structurally analogous acetamides, highlighting substituent variations and their implications:

Key Observations:

Substituent Diversity: The target compound’s pyrimidinylsulfanyl group distinguishes it from alachlor (chloro-methoxy) and oxadixyl (methoxy-oxazolidinyl). Sulfanyl groups are less common in commercial pesticides but may offer unique modes of action, such as thiol-mediated enzyme inhibition. The diethylamino analog has an aliphatic amine, which likely alters solubility and bioavailability compared to the aromatic pyrimidinylsulfanyl group.

Biological Activity: Alachlor and oxadixyl are established agrochemicals, targeting weed and fungal pathogens, respectively. The target compound’s activity remains unconfirmed but may align with these applications due to structural similarities . The diethylamino analog’s lack of reported pesticidal activity suggests that the pyrimidinylsulfanyl group is critical for target engagement.

Physicochemical Properties: The diethylamino analog’s higher melting point (66–69°C) implies greater crystallinity compared to the target compound, which may have lower solubility in hydrophobic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.